molecular formula C15H15NO2 B15096389 2-(2-methylphenoxy)-N-phenylacetamide CAS No. 22560-44-7

2-(2-methylphenoxy)-N-phenylacetamide

Cat. No.: B15096389
CAS No.: 22560-44-7
M. Wt: 241.28 g/mol
InChI Key: IBOQCSHSHNNTKP-UHFFFAOYSA-N
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Description

Acetamide, 2-(2-methylphenoxy)-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring and a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-methylphenoxy)-N-phenyl- typically involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetic acid. This intermediate is then reacted with phenylamine (aniline) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to yield the desired acetamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2-methylphenoxy)-N-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, 2-(2-methylphenoxy)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-methylphenoxy)-N-phenyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This compound can bind to auxin receptors, disrupting normal cellular processes and causing growth abnormalities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetic acid
  • 4-chloro-2-methylphenoxyacetic acid (MCPA)
  • 2,4-dichlorophenoxyacetic acid (2,4-D)

Uniqueness

Acetamide, 2-(2-methylphenoxy)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, this compound has a phenyl ring attached to the acetamide group, which can influence its reactivity and interaction with biological targets. Additionally, the presence of the 2-methylphenoxy group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

Biological Activity

2-(2-methylphenoxy)-N-phenylacetamide is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure consists of a phenylacetamide backbone with a 2-methylphenoxy substituent. This unique configuration contributes to its biological activity by influencing its interaction with various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors, which can modulate their activity. The phenoxy group enhances lipophilicity, allowing better penetration into biological membranes, while the acetamide moiety may be involved in hydrogen bonding with target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as a therapeutic agent against infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for the development of anti-inflammatory drugs.

Cytotoxicity

Cytotoxic evaluations have revealed that this compound can induce cell death in certain cancer cell lines. For instance, it has shown cytotoxic effects against human T-lymphocyte cells with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various derivatives of phenylacetamides, including this compound. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in edema formation compared to control groups. The compound was found to downregulate the expression of COX-2 and TNF-alpha, key mediators in inflammatory responses .

Case Study 3: Cytotoxic Activity
In vitro cytotoxic assays on various cancer cell lines revealed that this compound exhibited IC50 values between 5 µM to 15 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

Data Tables

Biological Activity IC50 (µM) Target Cells/Bacteria
Antimicrobial10 - 50Gram-positive and Gram-negative bacteria
Anti-inflammatoryN/AIn vitro models
Cytotoxicity5 - 15Human T-lymphocyte cells

Properties

CAS No.

22560-44-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

IBOQCSHSHNNTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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